

Introduction: The Convergence of Two Privileged Heterocycles

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Compound of Interest

Compound Name: **6-(furan-2-yl)-1H-indole**

Cat. No.: **B1504018**

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In the landscape of medicinal chemistry and materials science, the fusion of distinct heterocyclic scaffolds often yields molecules with novel properties and enhanced biological activity. **6-(furan-2-yl)-1H-indole** is a prime example of such a molecular architecture, integrating the electron-rich indole nucleus with the versatile furan ring. The indole moiety is a cornerstone of numerous natural products and pharmaceuticals, recognized for its ability to interact with a wide array of biological targets.^{[1][2]} Similarly, furan and its derivatives are not only crucial building blocks in organic synthesis but are also present in many compounds with significant pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties.^{[3][4][5]}

This technical guide provides a comprehensive overview of **6-(furan-2-yl)-1H-indole** for researchers, scientists, and drug development professionals. It delves into the compound's physical and chemical properties, outlines a robust synthetic methodology, details its spectroscopic signature, explores its reactivity, and discusses its potential as a valuable scaffold in modern drug discovery.

Molecular Structure and Identification

6-(furan-2-yl)-1H-indole is an aromatic heterocyclic compound where a furan ring is attached to the 6-position of an indole ring via a carbon-carbon bond.

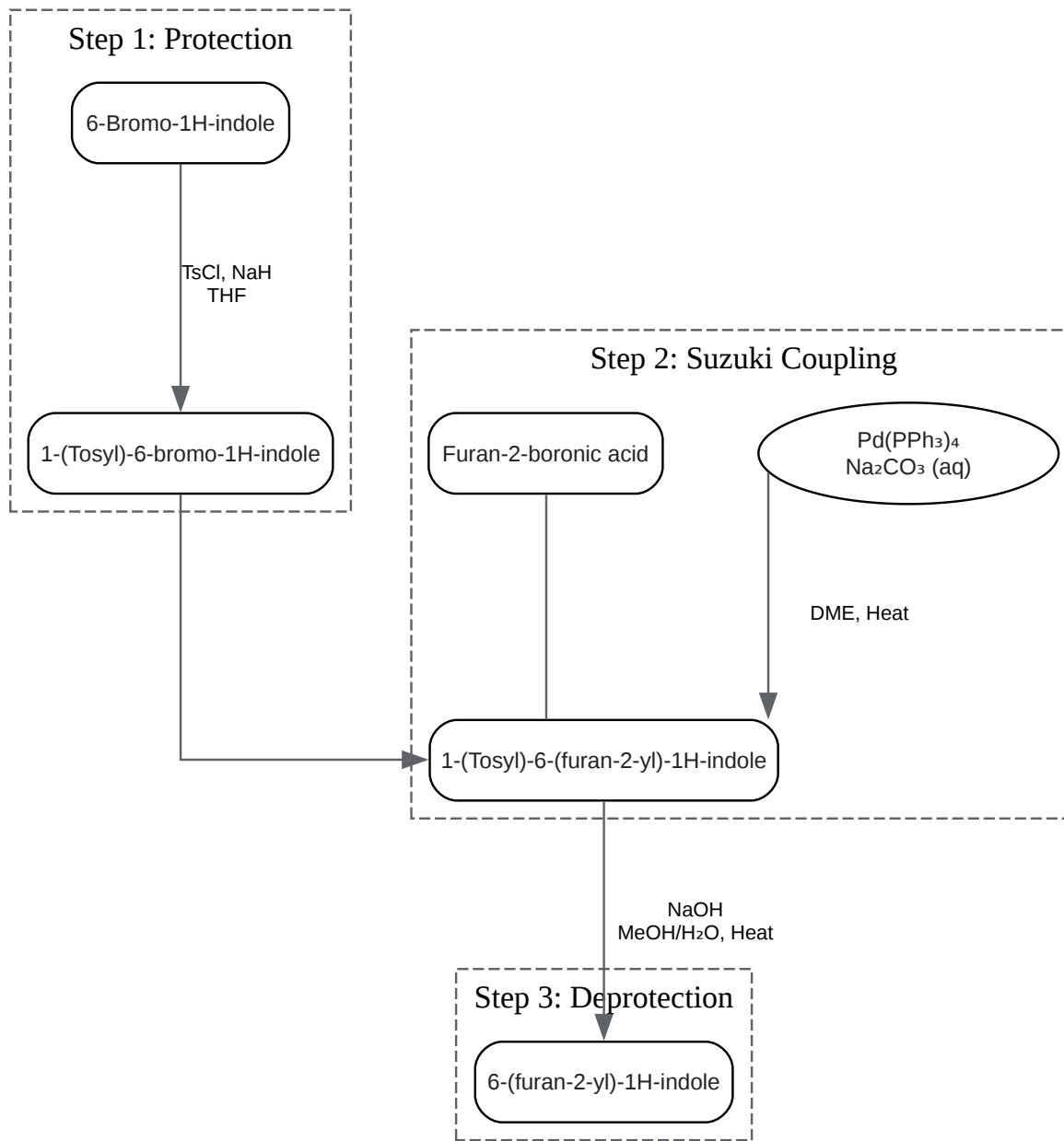
Property	Value	Source
Chemical Formula	C ₁₂ H ₉ NO	[6][7]
Molecular Weight	183.21 g/mol	[6][7]
CAS Number	885273-35-8	[6][7]
Appearance	Expected to be a solid (e.g., white to off-white powder)	General observation for similar compounds
Hydrogen Bond Donor Count	1 (from the indole N-H)	Calculated
Hydrogen Bond Acceptor Count	1 (from the furan oxygen)	Calculated
Rotatable Bond Count	1 (the C-C bond between the rings)	Calculated

Synthesis of 6-(furan-2-yl)-1H-indole

The construction of the C-C bond between the indole and furan rings is most efficiently achieved through modern cross-coupling reactions. The Suzuki-Miyaura coupling, which joins an organoboron compound with an organohalide using a palladium catalyst, is a particularly effective and widely used method for this purpose.

The logical synthetic approach involves the coupling of 6-bromo-1H-indole with 2-furanylboronic acid. The choice of a protecting group for the indole nitrogen, such as a tosyl (Ts) or tert-butyloxycarbonyl (Boc) group, is crucial. Protection prevents side reactions, such as N-arylation, and often improves the solubility and stability of the indole substrate during the reaction. The protecting group is subsequently removed to yield the final product.

Diagram of Proposed Synthetic Pathway

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Caption: Proposed Suzuki-Miyaura coupling pathway for synthesis.

Experimental Protocol: Suzuki-Miyaura Coupling

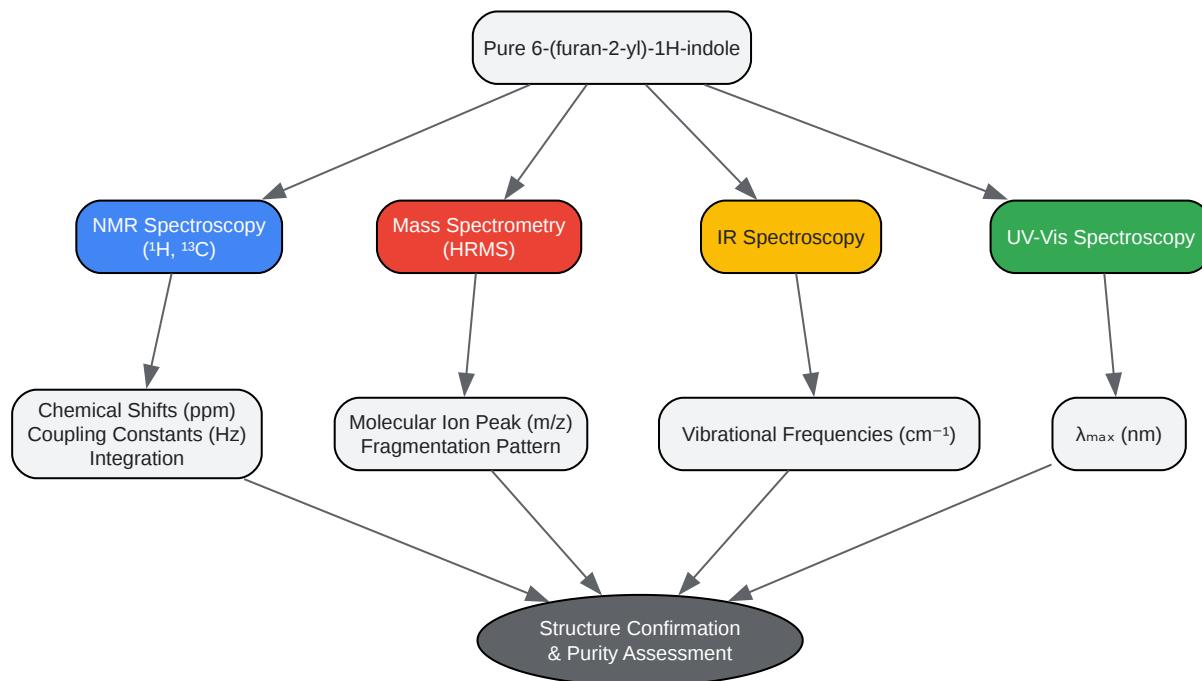
This protocol is a representative methodology based on standard literature procedures for Suzuki couplings involving indole derivatives. Researchers should optimize conditions as needed.

- Protection of 6-Bromo-1H-indole: a. To a solution of 6-bromo-1H-indole (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. b. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. c. Re-cool the mixture to 0 °C and add a solution of p-toluenesulfonyl chloride (TsCl, 1.1 eq) in anhydrous THF dropwise. d. Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by Thin Layer Chromatography (TLC). e. Upon completion, quench the reaction by the slow addition of water. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude residue by column chromatography to yield 1-(tosyl)-6-bromo-1H-indole.
- Suzuki Coupling: a. In a round-bottom flask, combine 1-(tosyl)-6-bromo-1H-indole (1.0 eq), furan-2-boronic acid (1.5 eq), and sodium carbonate (3.0 eq). b. Add a solvent mixture, typically 1,2-dimethoxyethane (DME) and water (e.g., 4:1 ratio). c. Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes. d. Add the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq), under a positive pressure of the inert gas. e. Heat the reaction mixture to reflux (approx. 85-90 °C) and stir for 4-8 hours, monitoring by TLC. f. After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate and concentrate. Purify the crude product by column chromatography to obtain 1-(tosyl)-6-(furan-2-yl)-1H-indole.
- Deprotection: a. Dissolve the purified 1-(tosyl)-6-(furan-2-yl)-1H-indole (1.0 eq) in a mixture of methanol and water. b. Add a strong base, such as sodium hydroxide (5-10 eq), and heat the mixture to reflux for 2-4 hours. c. Cool the reaction, neutralize with an acid (e.g., 1M HCl), and extract the product with ethyl acetate. d. Wash the organic phase, dry it, and concentrate it. The resulting crude product can be purified by column chromatography or recrystallization to yield pure 6-(furan-2-yl)-1H-indole.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized molecule. The following sections describe the expected spectroscopic data based on the known properties of indole and furan moieties.[8][9]

Workflow for Spectroscopic Analysis



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Caption: General workflow for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure. Spectra are typically recorded in deuterated solvents like CDCl_3 or DMSO-d_6 .[10]

^1H NMR (Predicted): The proton spectrum will show distinct signals for the indole and furan rings.

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Notes
Indole N-H	8.1 - 8.5	broad singlet	Signal is exchangeable with D ₂ O. Shift is solvent-dependent.
Furan H5'	~7.5	doublet or dd	Coupled to H4'. The prime (') denotes a furan ring position.
Indole H7	~7.8	doublet	Coupled to H5.
Indole H4	~7.6	doublet	Coupled to H5.
Indole H5	~7.2	doublet of doublets	Coupled to H4 and H7.
Indole H2	~7.3	multiplet	May appear as a triplet or dd, coupled to H3 and N-H.
Indole H3	~6.5	multiplet	Coupled to H2.
Furan H3'	~6.5	doublet or dd	Coupled to H4'.
Furan H4'	~6.4	doublet of doublets	Coupled to H3' and H5'. [11] [12]

¹³C NMR (Predicted): The carbon spectrum will show 12 distinct signals corresponding to each carbon atom in the molecule.

Carbon Assignment	Predicted Chemical Shift (δ , ppm)	Notes
Furan C2'	150 - 155	Carbon attached to the indole ring.
Furan C5'	142 - 145	
Indole C7a	135 - 138	Indole bridgehead carbon.
Indole C6	130 - 135	Carbon attached to the furan ring.
Indole C3a	128 - 130	Indole bridgehead carbon.
Indole C2	122 - 125	
Indole C4	120 - 122	
Indole C5	118 - 120	
Indole C7	110 - 113	
Furan C4'	111 - 113	
Furan C3'	106 - 109	
Indole C3	101 - 103	[13] [14]

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition.

- Expected Molecular Ion ($[M]^+$): 183.0684 (for $C_{12}H_9NO$).
- Fragmentation: Fragmentation patterns would likely involve cleavage of the bond between the two rings or characteristic fragmentation of the individual indole or furan rings.

Infrared (IR) Spectroscopy

IR spectroscopy helps identify key functional groups.

- N-H Stretch: A sharp peak around $3350-3450\text{ cm}^{-1}$ is characteristic of the indole N-H bond.

- C-H Aromatic Stretch: Peaks will appear just above 3000 cm^{-1} .
- C=C Aromatic Stretch: Multiple sharp peaks in the $1450\text{-}1600\text{ cm}^{-1}$ region.
- C-O-C Stretch (Furan): A strong absorption band is expected around $1050\text{-}1150\text{ cm}^{-1}$ for the furan ether linkage.[9][15]

UV-Visible Spectroscopy

Indole and its derivatives exhibit characteristic UV absorption due to $\pi\rightarrow\pi^*$ electronic transitions.[16] The spectrum, typically run in ethanol or cyclohexane, is expected to show strong absorption bands.

- Expected λ_{max} : Two main absorption bands are predicted, one around 220-230 nm and a second, broader band around 270-290 nm, characteristic of the indole chromophore with extended conjugation from the furan ring.[17][18]

Chemical Properties and Reactivity

The chemical reactivity of **6-(furan-2-yl)-1H-indole** is a composite of the individual reactivities of the indole and furan rings. Both heterocycles are π -excessive and thus highly reactive towards electrophiles.[19][20]

- Indole Ring Reactivity: The preferred site for electrophilic attack on the indole nucleus is the C3 position. This is because the intermediate cation (the sigma complex) formed upon attack at C3 is significantly more stable, allowing the positive charge to be delocalized over the benzene ring and the nitrogen atom without disrupting the benzene aromaticity.[19]
- Furan Ring Reactivity: Furan is less aromatic than indole and can behave as a conjugated diene in Diels-Alder reactions.[21] For electrophilic substitution, the attack preferentially occurs at the C2 or C5 positions due to greater stabilization of the cationic intermediate. Since the C2 position is already substituted, the C5 position of the furan ring is the most likely site for further electrophilic attack.

Diagram of Electrophilic Attack Sites

Caption: Most probable sites for electrophilic substitution.

Potential Applications in Drug Discovery

The **6-(furan-2-yl)-1H-indole** scaffold is a compelling starting point for drug discovery programs. The combination of these two "privileged" heterocycles offers multiple vectors for chemical modification to optimize pharmacological activity, selectivity, and pharmacokinetic properties.

- **Anticancer Agents:** The indole nucleus is a core structure in numerous tubulin polymerization inhibitors, which are a major class of anticancer drugs.[1][22] Furan derivatives have also demonstrated anticancer activity through various mechanisms.[23] Therefore, derivatives of **6-(furan-2-yl)-1H-indole** could be explored as novel antimitotic agents.
- **Anti-inflammatory and Analgesic Agents:** Indomethacin is a well-known indole-based non-steroidal anti-inflammatory drug (NSAID).[1] Furan derivatives have also been reported to possess anti-inflammatory and analgesic properties.[24] This suggests that this hybrid scaffold could be a promising template for developing new anti-inflammatory drugs.
- **Antimicrobial and Antiviral Agents:** Both indole and furan derivatives have a rich history in the development of antimicrobial and antiviral therapies.[3][25] The unique electronic and structural features of **6-(furan-2-yl)-1H-indole** could be leveraged to design novel agents targeting infectious diseases.

Conclusion

6-(furan-2-yl)-1H-indole is a molecule of significant interest, bridging the well-established chemical and pharmacological profiles of indole and furan. Its synthesis is readily achievable through modern cross-coupling techniques, and its structure can be unequivocally confirmed by a suite of standard spectroscopic methods. The molecule's reactivity is dominated by the electron-rich nature of its constituent rings, offering clear pathways for further functionalization. Given the broad therapeutic relevance of its parent heterocycles, **6-(furan-2-yl)-1H-indole** represents a valuable and versatile scaffold for the design and development of next-generation therapeutic agents.

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